![molecular formula C16H9NO2 B14298641 4-Nitroacephenanthrylene CAS No. 114790-07-7](/img/structure/B14298641.png)
4-Nitroacephenanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroacephenanthrylene is a polycyclic aromatic hydrocarbon (PAH) with a nitro group attached to its structureIt is a derivative of acephenanthrylene, which is a tetracyclic PAH formed during the combustion of various fuels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroacephenanthrylene typically involves multiple steps, starting with the cyclization of 4-(5-acenapthenyl)butyric acid. The process includes nitration reactions where a nitro group is introduced into the acephenanthrylene structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves controlled nitration reactions under specific temperature and pressure conditions to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen with a catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 4-aminoacephenanthrylene.
Substitution: Formation of various substituted acephenanthrylene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitroacephenanthrylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Nitroacephenanthrylene involves its interaction with various molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Acephenanthrylene: The parent compound without the nitro group.
4-Nitrophenanthrene: Another PAH with a nitro group but a different structural arrangement.
4-Nitrofluoranthene: A structurally similar compound with different ring arrangements
Uniqueness: 4-Nitroacephenanthrylene is unique due to its specific structural arrangement and the presence of the nitro group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
114790-07-7 |
---|---|
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-nitroacephenanthrylene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)15-9-11-8-10-4-1-2-5-12(10)13-6-3-7-14(15)16(11)13/h1-9H |
InChI-Schlüssel |
PQMWYFDULPYZLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC=C3)C(=CC4=CC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.